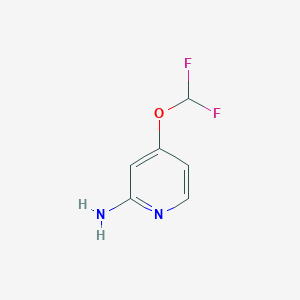

4-(Difluoromethoxy)pyridin-2-amine

Description

Relevance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical research, with applications spanning medicinal chemistry, materials science, and catalysis. nih.govresearchgate.netresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, imparts unique electronic properties and serves as a versatile scaffold for the synthesis of complex molecules. nih.gov

In medicinal chemistry, pyridine derivatives are integral to the development of a wide array of therapeutic agents. researchgate.netwisdomlib.org Their ability to form hydrogen bonds and engage in various intermolecular interactions makes them a favored pharmacophore in drug design. nih.gov Compounds incorporating the pyridine moiety have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netwisdomlib.org The nitrogen atom in the pyridine ring can also improve the aqueous solubility of drug candidates, a critical factor for bioavailability. nih.gov

Beyond pharmaceuticals, pyridine derivatives are employed as ligands in organometallic chemistry and asymmetric catalysis, facilitating a diverse range of chemical transformations. nih.gov They are also found in functional nanomaterials and are used in the synthesis of agrochemicals. nih.gov The ease with which the pyridine ring can be functionalized allows for the fine-tuning of a molecule's physical and chemical properties to suit specific applications. nih.gov

Significance of the Difluoromethoxy Moiety in Advanced Chemical Systems

The difluoromethoxy group (-OCF2H) has emerged as a valuable substituent in the design of advanced chemical systems, particularly in the fields of medicinal chemistry and materials science. nih.gov Its unique electronic properties and metabolic stability make it an attractive alternative to more traditional functional groups. nih.gov

One of the key advantages of the difluoromethoxy group is its ability to serve as a bioisostere for other functional groups, such as hydroxyl, thiol, or even amine groups. nih.gov This substitution can lead to improved pharmacokinetic properties, including enhanced metabolic stability and membrane permeability, without significantly altering the molecule's interaction with its biological target. nih.govnih.gov The difluoromethyl group can act as a hydrogen bond donor, which can enhance the binding affinity of a drug candidate to its target protein. nih.gov

Historical Context of 2-Aminopyridine (B139424) Derivatives in Scientific Literature

2-Aminopyridine and its derivatives have a long and rich history in scientific literature, serving as fundamental building blocks in organic synthesis and as key components in a multitude of biologically active compounds. rsc.orgwikipedia.org The parent compound, 2-aminopyridine, is produced through the Chichibabin reaction, a classic named reaction in organic chemistry involving the amination of pyridine with sodium amide. wikipedia.org

Historically, 2-aminopyridine derivatives have been instrumental in the development of various pharmaceuticals. wikipedia.orgontosight.ai For instance, they form the core structure of several well-known drugs, including antihistamines and anti-inflammatory agents. ontosight.ai The versatility of the 2-aminopyridine scaffold lies in its bifunctionality, possessing both a nucleophilic amino group and a basic pyridine nitrogen, which allows for a wide range of chemical modifications. wikipedia.org

The scientific literature is replete with studies detailing the synthesis and application of 2-aminopyridine derivatives. These compounds have been investigated for a vast array of pharmacological activities, including antibacterial, antiviral, antifungal, and anticancer properties. researchgate.netnih.gov Their ability to act as ligands for metal ions has also been explored, leading to applications in coordination chemistry and catalysis. researchgate.net The simple, low molecular weight nature of the 2-aminopyridine moiety makes it an attractive starting point for the synthesis of complex molecules with diverse biological functions. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDCFCSJGPOPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Difluoromethoxy Pyridin 2 Amine

Precursor Synthesis and Starting Materials

The successful synthesis of 4-(Difluoromethoxy)pyridin-2-amine is contingent on the efficient preparation of crucial precursors. This involves two main stages: the introduction of the difluoromethoxy group onto a pyridine (B92270) ring and the preparation of a suitable pyridine scaffold that is primed for a subsequent amination reaction.

Synthesis of Difluoromethoxy-Substituted Pyridine Intermediates

The introduction of the difluoromethoxy (–OCHF₂) moiety is a critical step. A common strategy begins with a hydroxyl-substituted pyridine. For instance, a plausible route starts with a 2-halo-4-hydroxypyridine, such as 2-chloro-4-hydroxypyridine (B96057) or 2-bromo-4-hydroxypyridine. The hydroxyl group is then converted to the difluoromethoxy group. This transformation is typically achieved by reacting the hydroxypyridine with a difluoromethylating agent like chlorodifluoromethane (B1668795) (ClCHF₂) or sodium chlorodifluoroacetate under basic conditions. The basic medium facilitates the deprotonation of the hydroxyl group, forming a pyridinolate anion that then acts as a nucleophile, attacking the difluoromethyl source.

Another related precursor, 2-(Difluoromethoxy)pyridin-4-ol, is noted as a valuable intermediate in medicinal chemistry, highlighting the importance of difluoromethoxylated pyridin-4-ol structures in synthetic campaigns. The synthesis of such compounds often involves direct difluoromethylation of a suitable 4-hydroxypyridine (B47283) derivative. researchgate.net

A general method for the difluoromethoxylation of a phenolic hydroxyl group, which can be adapted to hydroxypyridines, involves reacting the corresponding phenol (B47542) with sodium hydroxide (B78521) to form the sodium salt, which is then treated with monochlorodifluoromethane. wikipedia.org This process underscores a reliable method for creating the C-O-CF₂H linkage.

Preparation of Pyridine Scaffolds for Amination Reactions

With the difluoromethoxy group installed, the pyridine ring must be prepared for the introduction of the amine group at the C-2 position. This typically requires a leaving group, most commonly a halogen, at that position. The key intermediate is therefore a 2-halo-4-(difluoromethoxy)pyridine, such as 2-bromo-4-(difluoromethoxy)pyridine (B1447272) or 2-chloro-4-(difluoromethoxy)pyridine.

While direct syntheses of these specific intermediates are not extensively detailed in readily available literature, their existence is confirmed, as with 4-bromo-2-(difluoromethoxy)pyridine, which is listed as a known chemical entity. uni.lu The synthesis of these scaffolds can be approached in two ways:

Halogenation after Difluoromethoxylation: Starting with 4-(difluoromethoxy)pyridine (B6319505), a halogen can be introduced at the 2-position.

Difluoromethoxylation of a Halo-Pyridine: Starting with a pre-halogenated precursor like 2-bromo-4-hydroxypyridine, the hydroxyl group is converted to the difluoromethoxy ether as described previously.

The synthesis of 2-halopyridines from 2-aminopyridines via Sandmeyer-type reactions is a well-established and high-yielding process. orgsyn.orggoogle.com For example, 2-aminopyridine (B139424) can be treated with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine to produce 2-bromopyridine (B144113) in excellent yield. orgsyn.org This classic transformation can be applied to appropriately substituted pyridines to generate the necessary 2-halo intermediates.

Amination Strategies for this compound

The final and crucial step in the synthesis is the introduction of the amino group onto the C-2 position of the 4-(difluoromethoxy)pyridine scaffold. This is primarily achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a direct method for introducing an amine. In this reaction, a 2-halo-4-(difluoromethoxy)pyridine intermediate is treated with an amine source, such as ammonia (B1221849) or a protected amine. The pyridine ring is inherently electron-deficient, and this property is enhanced by the electron-withdrawing nature of the difluoromethoxy group at the 4-position, which helps to activate the 2-position for nucleophilic attack. youtube.com

The reaction proceeds via the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex, after which the halide is expelled to restore the aromaticity of the ring. researchgate.net While feasible, these reactions can require forcing conditions, such as high temperatures and pressures, or the use of microwave irradiation to achieve good yields. researchgate.netresearchgate.net The use of a flow reactor at high temperatures (up to 300°C) has also been shown to be effective for the uncatalyzed amination of 2-chloropyridines. researchgate.net

A more advanced and often milder alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org The reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (such as Xantphos or X-Phos), and a base (like NaOt-Bu or Cs₂CO₃) to couple an aryl halide with an amine. researchgate.netorganic-chemistry.org This method is highly versatile and tolerant of many functional groups, making it well-suited for complex molecules. It has been successfully applied to the regioselective amination of 2,4-dichloropyridine (B17371) at the C-2 position, demonstrating its utility for this class of substrates. researchgate.net

Reductive Amination Approaches

Reductive amination offers a theoretical alternative pathway. This method would involve the reaction of a ketone precursor, in this case, 4-(difluoromethoxy)pyridin-2(1H)-one, with an amine source (like ammonia) in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired amine. However, there is limited specific literature documentation for the synthesis of this compound using this particular approach, suggesting that nucleophilic substitution or cross-coupling methods are more commonly employed.

Alternative Amination Protocols (e.g., Hofmann, Gabriel)

Other classical methods for amine synthesis are theoretically applicable but are not commonly reported for this specific target.

Hofmann Rearrangement: This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom. The precursor for this route would be 4-(difluoromethoxy)picolinamide. The amide would be treated with a reagent like bromine in a sodium hydroxide solution.

Gabriel Synthesis: This protocol uses potassium phthalimide (B116566) as a protected source of ammonia. It would react with the 2-halo-4-(difluoromethoxy)pyridine intermediate. The resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the primary amine.

While these methods are fundamental in organic chemistry, their application for synthesizing this compound appears to be less favored in practice compared to the more direct and efficient SNAr and Buchwald-Hartwig amination strategies.

Functional Group Interconversions and Derivatization Routes

The unique structural arrangement of this compound, featuring a primary amine, a difluoromethoxy group, and a pyridine core, allows for a diverse range of chemical modifications. These transformations are crucial for incorporating this building block into more complex molecular architectures.

Reactions of the Primary Amine Group

The primary amine at the C-2 position of the pyridine ring is a versatile functional handle for various derivatization reactions. Its nucleophilicity allows for the formation of a wide array of new bonds, leading to amides, sulfonamides, and ureas, which are prominent scaffolds in medicinal chemistry.

Common reactions involving the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl-2-aminopyridine derivatives.

Sulfonylation: Treatment with sulfonyl chlorides yields stable sulfonamides. This reaction is fundamental in the synthesis of many biologically active compounds. nih.gov For instance, reacting the amine with a substituted benzenesulfonyl chloride in a suitable solvent like pyridine or dichloromethane (B109758) with a base would yield the corresponding N-(pyridin-2-yl)benzenesulfonamide.

Urea (B33335) and Thiourea (B124793) Formation: The amine can react with isocyanates or isothiocyanates to produce urea or thiourea derivatives, respectively. nih.gov A common synthetic route involves the reaction of the primary amine with a substituted isocyanate in an inert solvent. researchgate.net Alternatively, reaction with a phenylcarbamate intermediate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also yield urea derivatives. prepchem.com

Table 1: Representative Derivatization Reactions of the Primary Amine Group

| Reaction Type | Reagent Class | General Product Structure |

|---|---|---|

| Acylation | R-COCl | 4-(OCHF₂)Py-2-NHCOR |

| Sulfonylation | R-SO₂Cl | 4-(OCHF₂)Py-2-NHSO₂R |

| Urea Formation | R-NCO | 4-(OCHF₂)Py-2-NHCONHR |

| Thiourea Formation | R-NCS | 4-(OCHF₂)Py-2-NHCSNHR |

Py represents the pyridine ring.

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key feature of the molecule, often introduced to modulate physicochemical properties such as lipophilicity and metabolic stability. It is generally considered a stable functional group, resistant to many common reaction conditions. The -OCHF₂ moiety can act as a lipophilic hydrogen bond donor, which is a significant feature in its interaction with biological targets. mdpi.com

Direct chemical transformations of the difluoromethoxy group itself are not commonly reported and present a significant synthetic challenge due to the strength of the C-F bonds. Its primary role is as a bioisosteric replacement for other groups like hydroxyl or thiol, modifying the properties of the parent molecule rather than acting as a reactive handle for further derivatization. mdpi.com Its electronic nature is moderately electron-withdrawing, which influences the reactivity of the pyridine ring. nuph.edu.ua

Modification of the Pyridine Ring System

The pyridine ring in this compound is subject to modification, primarily through electrophilic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents. The 2-amino group is a strong activating group and ortho-, para-directing, while the 4-difluoromethoxy group is deactivating and meta-directing.

The combined influence of these groups directs incoming electrophiles predominantly to the C-3 and C-5 positions.

Halogenation: Reactions with electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) would be expected to introduce a halogen atom at the C-3 or C-5 position.

Nitration: Under carefully controlled nitrating conditions (e.g., HNO₃/H₂SO₄), a nitro group could be introduced, although the strongly activating amino group may require protection to prevent oxidation and control the reaction.

Due to the electron-deficient nature of the pyridine ring, which is further enhanced by the -OCHF₂ group, nucleophilic aromatic substitution is generally difficult unless a good leaving group is present on the ring. quimicaorganica.orgyoutube.com

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers sophisticated tools for both the synthesis of this compound and its subsequent use in constructing more elaborate molecules. Catalytic methods, particularly those employing palladium, are central to these strategies.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions are powerful methods for C-C and C-N bond formation. This compound can participate in these reactions in several ways. acs.orgresearchgate.net

Buchwald-Hartwig Amination: The primary amine group can act as a nucleophile, coupling with aryl or heteroaryl halides or triflates to form N-aryl-2-aminopyridine derivatives. This reaction is a cornerstone of modern medicinal chemistry for accessing complex amine scaffolds. rsc.org

Coupling via a Halogenated Intermediate: The pyridine ring can first be halogenated (e.g., at the C-3 or C-5 position) as described in 2.3.3. This halogenated derivative can then serve as an electrophilic partner in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl substituent.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

These catalytic systems typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specific phosphine ligand that facilitates the catalytic cycle. rsc.orgscilit.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Role of Pyridine Derivative | Coupling Partner | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig | Nucleophile (as is) | Aryl/Heteroaryl Halide | C-N |

| Suzuki-Miyaura | Electrophile (halogenated) | Boronic Acid/Ester | C-C |

| Sonogashira | Electrophile (halogenated) | Terminal Alkyne | C-C (sp) |

| Heck | Electrophile (halogenated) | Alkene | C-C (sp²) |

Modern Fluorination Techniques for Difluoromethoxy Installation

The synthesis of the title compound itself relies on modern methods for introducing the difluoromethoxy group onto a pyridine ring. The installation of this motif is a topic of intense research, with several innovative techniques emerging. rsc.org

The most common precursor for the synthesis is likely a 4-hydroxypyridine derivative. The difluoromethoxy group is then installed via O-difluoromethylation.

Difluorocarbene Insertion: A prominent method involves the generation of difluorocarbene (:CF₂), which then inserts into the O-H bond of the hydroxypyridine. Modern approaches utilize stable, easy-to-handle difluorocarbene precursors. For example, visible-light photocatalysis can be used to generate :CF₂ from reagents like difluorobromoacetic acid (BrCF₂CO₂H) under mild conditions. nih.gov

Photoredox-Catalyzed Difluoromethoxylation: Direct C-H difluoromethoxylation of arenes and heteroarenes can be achieved using photocatalysis. rsc.org These methods generate a difluoromethyl radical (•CF₂H) or a difluoromethoxy radical (•OCF₂H) which then reacts with the aromatic substrate. nih.gov While direct C-H functionalization at the 4-position of 2-aminopyridine is challenging, a related strategy involves the reaction of a 4-hydroxypyridine precursor.

Table 3: Modern Methods for Difluoromethoxylation

| Method | Reagent/System | Key Intermediate | Substrate |

|---|---|---|---|

| Photocatalytic O-Difluoromethylation | fac-Ir(ppy)₃ / BrCF₂CO₂H |

Difluorocarbene (:CF₂) | 4-Hydroxypyridine derivative |

| Radical Difluoromethoxylation | Ru(bpy)₃²⁺ / Cationic OCF₂H Reagent | OCF₂H Radical | Arene/Heteroarene |

| Deoxyfluorination | DAST, Deoxo-Fluor® | N/A | Aldehyde (to form -CHF₂) |

The deoxyfluorination method is shown for context in forming related difluoromethyl groups. rsc.org

One-Pot Synthesis Strategies

While a true one-pot synthesis for this compound from basic precursors is not extensively documented in publicly available literature, a highly efficient, scalable, and practical two-pot procedure has been developed for a closely related analogue, 4-(difluoromethyl)pyridin-2-amine. unimi.it This process, which avoids the need for purification of intermediates, serves as a strong model for potential one-pot strategies for the title compound. The key aspects of this approach involve a pyridine ring closure and subsequent amination.

The synthesis commences with the reaction of a suitable difluorinated starting material, which undergoes a series of transformations within the same reaction vessel to construct the pyridine ring. This is followed by a second pot for the amination step to introduce the 2-amino group. The efficiency of this "telescoped" process, where sequential reactions are carried out in a single solvent, minimizes waste and reduces production time, making it suitable for large-scale synthesis. unimi.it

A representative multi-step, one-pot approach for a related 2-aminopyridine derivative involves the condensation of an enaminone with malononitrile, followed by an intramolecular cyclization and aromatization. nih.gov Such multicomponent reactions (MCRs) are a hallmark of one-pot synthesis, valued for their convergence and atom economy. nih.gov

Below is a table summarizing a potential one-pot synthetic approach, based on analogous syntheses.

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Key Features |

| Pot 1: Pyridine Ring Formation | Difluoroacetic acid derivative, Vinyl ether | Base, Solvent (e.g., Acetic Acid) | Substituted pentenenitrile | Formation of the carbon backbone and introduction of the difluoro-functionalized group. |

| Methoxylamine hydrochloride, HBr in acetic acid | Methoxyimine intermediate, followed by cyclization and aromatization | Ring closure to form the pyridine core. This is a crucial step determining the substitution pattern. | ||

| Pot 2: Amination | The formed pyridine derivative | Aminating agent (e.g., ammonia source) | This compound | Introduction of the 2-amino group, often via nucleophilic aromatic substitution. |

Table 1: Illustrative One-Pot Synthesis Strategy

This table is a generalized representation based on analogous syntheses and does not represent a specific, published one-pot synthesis of this compound.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

The regioselectivity in the synthesis of this compound is a critical aspect, particularly during the introduction of the amino group. The substitution pattern on the pyridine ring is established by the choice of starting materials and the reaction mechanism.

In the synthesis of 2-aminopyridines, the introduction of the amino group at the C-2 position is a common and often favored outcome. This is influenced by the electronic properties of the pyridine ring. For instance, in the Chichibabin reaction, a direct amination method, the C-2 and C-6 positions are the most electrophilic and thus the primary sites for nucleophilic attack by the amide anion.

For substituted pyridines, the existing substituents play a significant role in directing incoming groups. An electron-withdrawing group, such as the difluoromethoxy group at the C-4 position, can influence the regioselectivity of further substitutions. The synthesis of 2-aminopyridines from pyridine N-oxides is a well-established method that often provides excellent regioselectivity for the 2-position. morressier.com The N-oxide activates the pyridine ring for nucleophilic attack, primarily at the C-2 and C-6 positions.

In the context of a pre-formed 4-(difluoromethoxy)pyridine ring that needs to be aminated, the introduction of the amino group at the 2-position is a common strategy. This can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halogen) at the C-2 position. The regioselectivity of this step is generally high due to the inherent reactivity of the C-2 position in pyridines.

Stereoselectivity:

Medicinal Chemistry and Pharmacological Investigations of 4 Difluoromethoxy Pyridin 2 Amine

Role as a Building Block in Drug Discovery

4-(Difluoromethoxy)pyridin-2-amine has emerged as a valuable building block in the design and synthesis of novel drug candidates. Its unique combination of a difluoromethoxy group, a pyridine (B92270) core, and a primary amine provides a versatile platform for creating diverse molecular architectures with potential therapeutic applications.

Design of Novel Drug Candidates

The incorporation of this compound into molecular designs is a strategic approach to developing new therapeutic agents. The difluoromethyl group (CF2H) is a key feature, known to enhance metabolic stability and cell membrane permeability, which can improve a drug candidate's bioavailability. nih.gov This group can also act as a hydrogen bond donor, potentially strengthening interactions with biological targets. nih.gov

The pyridine ring itself is a common motif in many pharmaceuticals, and its nitrogen atom can participate in crucial binding interactions. lifechemicals.comnih.gov The 2-amino group provides a convenient handle for further chemical modifications, allowing for the attachment of various substituents to explore and optimize biological activity.

An example of a drug candidate incorporating a related scaffold is 1-[6-[6-Amino-5-(difluoromethoxy)pyridin-3-yl]-2-ethylpyrimidin-4-yl]-3-methylpyrrolidin-3-ol. ontosight.ai This complex molecule, which features the 2-amino-5-(difluoromethoxy)pyridine core, highlights the potential of this building block in constructing compounds with possible pharmacological properties. ontosight.ai The design of such molecules often involves computational methods to predict their physicochemical properties, drug-likeness, and potential biological activities.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering new lead compounds and optimizing existing ones. nih.govresearchgate.net These techniques involve replacing a central molecular core or specific functional groups with alternatives that maintain or improve biological activity while potentially enhancing other properties like synthetic accessibility or patentability. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies focus on the impact of the difluoromethoxy group, modifications to the pyridine ring, and the role of the amine group in target binding.

Impact of Difluoromethoxy Substitution on Biological Activity

The introduction of fluorine-containing groups is a common strategy in medicinal chemistry to modulate a molecule's properties. nih.gov The difluoromethoxy group (OCF2H) can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. nih.govresearchgate.net The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect how a molecule interacts with its biological target. nih.gov

Influence of Pyridine Ring Modifications on Target Interactions

Modifications to the pyridine ring are a key aspect of SAR studies. The position and nature of substituents on the pyridine ring can dramatically alter a compound's activity and selectivity. nih.gov For instance, in a series of imidazo[1,2-a] pyridine derivatives developed as Nek2 inhibitors, substitutions on the pyridine core were critical for their inhibitory activity. nih.gov

In the case of this compound, derivatization at different positions on the pyridine ring would allow for the exploration of the chemical space around the core scaffold. This could involve introducing various functional groups to probe for additional binding interactions or to modulate the molecule's physicochemical properties. The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, and its position relative to other functional groups is critical for defining the molecule's interaction with its target. nih.gov

Role of the Amine Group in Ligand-Receptor Binding

The 2-amino group on the pyridine ring plays a pivotal role in ligand-receptor interactions. It can act as a hydrogen bond donor and is often a key anchoring point for binding to the target protein. nih.gov The basicity of the amino group, which can be influenced by other substituents on the pyridine ring, is a critical factor in its ability to form ionic interactions or hydrogen bonds. nih.gov

In many classes of enzyme inhibitors and receptor ligands, an amino group is essential for activity. For example, in a study of 2,4-diaminopyrimidine (B92962) analogues as CDK9 inhibitors, the amino groups were crucial for binding to the target enzyme. nih.gov Similarly, in derivatives of this compound, the 2-amino group is expected to be a primary site of interaction with the biological target, and its modification or the introduction of substituents that affect its properties would be a key focus of SAR studies.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridine derivatives, QSAR models have been developed to identify compounds with potent inhibitory activity against specific targets while minimizing off-target effects. nih.gov These models are crucial in modern drug discovery for streamlining the design and optimization of lead compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to derive a statistically significant equation that correlates these descriptors with the observed biological activity, such as the half-maximal inhibitory concentration (IC₅₀). frontiersin.org

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Specific Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic aspects of molecule-target interactions, such as hydrogen bonding and electrostatic interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, which determines its fit within a receptor's binding pocket. |

| Lipophilic | LogP (Octanol-water partition coefficient) | Quantifies the hydrophobicity of the molecule, which influences its solubility, membrane permeability, and binding to hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index | Describes the pattern of atomic connections within the molecule. |

Mechanisms of Biological Activity

The biological effects of a compound are dictated by its interactions with specific macromolecules, the subsequent modulation of cellular signaling networks, and the resulting molecular changes within the cell.

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore known to interact with the hinge region of the ATP-binding site of various protein kinases. This interaction typically involves the formation of key hydrogen bonds between the amino group and the pyridine nitrogen of the compound and the backbone of the kinase hinge. Therefore, this compound is a plausible candidate for a kinase inhibitor. Structurally related aminopyrimidine and aminopyridine derivatives have shown potent, ATP-competitive inhibition of kinases such as Protein Kinase B (PKB/Akt) and Polo-like kinase 4 (PLK4). nih.govnih.gov

Another potential target for this class of compounds is neuronal nitric oxide synthase (nNOS). Research has focused on developing 2-amino-4-substituted pyridines as selective nNOS inhibitors. nih.gov In this context, the substituent at the 4-position of the pyridine ring is crucial for modulating potency and selectivity over other NOS isoforms (eNOS and iNOS). The difluoromethoxy group (-OCHF₂) in this compound is an interesting substituent, as difluoromethyl groups have been used as bioisosteric replacements to optimize properties like metabolic stability and binding affinity. nih.gov The electronegativity of the difluoromethoxy group can influence the electronic distribution of the pyridine ring, potentially affecting its interaction with the target protein.

The specific signaling pathways modulated by this compound would depend on its primary biological target.

Kinase-Mediated Pathways: If the compound inhibits a kinase like PKB/Akt, it would directly interfere with the phosphatidylinositol-3 kinase (PI3K)/Akt/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. researchgate.net Inhibition of Akt phosphorylation would prevent the activation of its downstream substrates, effectively shutting down this pro-survival signaling cascade. nih.gov

Nitric Oxide Signaling: If the compound acts as an nNOS inhibitor, it would modulate signaling pathways dependent on nitric oxide (NO) in the nervous system. nih.gov nNOS-produced NO plays a role in neurotransmission and synaptic plasticity. In pathological conditions, excessive NO production can lead to neuronal damage. Selective inhibition of nNOS is therefore a therapeutic strategy for various neurological disorders. nih.gov

The modulation of signaling pathways translates into specific cellular and molecular responses.

Anti-proliferative and Pro-apoptotic Effects: By inhibiting pro-survival pathways like PI3K/Akt/mTOR, a compound can halt the cell cycle and induce programmed cell death (apoptosis). nih.govresearchgate.net This is a key mechanism for anti-cancer agents. The inhibition of kinases like PLK4, which are involved in centriole duplication and mitosis, would lead to mitotic errors and subsequent cell death, representing another potential anti-cancer mechanism. nih.gov

Neuroprotective Mechanisms: As a selective nNOS inhibitor, the compound could prevent excitotoxicity and neuronal damage associated with conditions like stroke or neurodegenerative diseases. nih.gov By reducing the production of NO in neurons, the compound would mitigate the downstream effects of oxidative and nitrosative stress.

Pharmacological Profiles and Efficacy Studies

The pharmacological profile of a compound is characterized through a series of in vitro and in vivo studies, with in vitro assays providing the initial assessment of efficacy and selectivity.

To evaluate the potential of this compound as a therapeutic agent, several in vitro assays would be employed.

Enzyme Inhibition Assays: The primary potency of the compound against its purified target enzyme would be determined. For a kinase inhibitor, this could involve radiometric assays or fluorescence-based methods like the LanthaScreen™ Eu Kinase Binding assay, which measures the displacement of a fluorescent tracer from the kinase ATP-binding site. nih.gov For an nNOS inhibitor, efficacy is measured by quantifying the conversion of [³H] L-arginine to [³H] L-citrulline. Selectivity would be assessed by running parallel assays with related enzymes (e.g., other kinases from the same family or eNOS and iNOS isoforms). nih.gov

Cellular Proliferation Assays: If the compound is investigated for anti-cancer potential, its effect on the growth of various cancer cell lines would be measured. Assays like the MTT or Sulforhodamine B (SRB) assay are used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) after a prolonged exposure period.

The following table presents illustrative data from potential in vitro efficacy assays for this compound, assuming it functions as a selective nNOS inhibitor.

Table 2: Illustrative In Vitro Efficacy Data for this compound

| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/GI₅₀) |

|---|---|---|---|

| Enzyme Inhibition | Human nNOS | IC₅₀ | 15 nM |

| Enzyme Inhibition | Human eNOS | IC₅₀ | 1,200 nM |

| Enzyme Inhibition | Human iNOS | IC₅₀ | 2,500 nM |

| Cellular Proliferation | SH-SY5Y (Human Neuroblastoma) | GI₅₀ | >10,000 nM |

| Cellular Proliferation | MCF-7 (Human Breast Cancer) | GI₅₀ | >10,000 nM |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Efficacy Models

There is no specific information available in the public domain regarding the evaluation of this compound in in vivo efficacy models. Research on related heterocyclic compounds, such as certain heterocyclic amide compounds, has been conducted in models for herbicidal activity, but this is distinct from therapeutic applications in medicine. google.com

Metabolic Stability and Reactive Metabolite Formation

Detailed studies on the metabolic stability and potential for reactive metabolite formation of this compound are not publicly documented. However, the broader field of medicinal chemistry provides some context. For instance, patent literature for related, more complex molecules sometimes discusses the use of isotopic labeling (e.g., with deuterium) to enhance metabolic stability and improve pharmacokinetic profiles. google.com This general strategy aims to increase the in vivo half-life and reduce dosage requirements by making compounds more resistant to metabolism. google.com These principles may be applicable but have not been specifically reported for this compound.

Bioavailability Considerations

Specific data on the bioavailability of this compound is not available in the reviewed literature.

Therapeutic Applications and Potential

While direct therapeutic applications for this compound are not established, the structural motif is present in molecules explored for a range of diseases. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are investigated for numerous therapeutic activities.

Anticancer Research

There are no direct studies citing this compound as an anticancer agent. However, related and more complex structures incorporating a substituted pyridine core are frequently the subject of anticancer research. For example, imidazo[1,2-a]pyridine (B132010) derivatives are being explored for their potential in treating cancer, among other diseases, by modulating key cellular pathways. google.com

Antimicrobial and Antiviral Activity

No specific reports on the antimicrobial or antiviral activity of this compound were found.

Other Potential Therapeutic Areas (e.g., neurological disorders, antiparasitic)

Beyond its investigated role in specific kinase inhibition for cancer, the chemical scaffold of this compound is being explored for its potential in other significant therapeutic areas, notably in the treatment of neurological disorders and parasitic infections. The unique physicochemical properties conferred by the difluoromethoxy group, such as increased metabolic stability and potential for blood-brain barrier penetration, make it an attractive building block in the design of new therapeutic agents.

Neurological Disorders

The 2-aminopyridine core is a well-established pharmacophore in neuroscience. For instance, 4-aminopyridine (B3432731) is a known potassium channel blocker used in the symptomatic treatment of certain neurological conditions. Building on this foundation, derivatives of this compound are being investigated for their potential to modulate key signaling pathways implicated in neuroinflammation and neurodegeneration.

One area of significant interest is the development of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. RIPK2 is a crucial signaling molecule involved in the innate immune response, and its dysregulation has been linked to various inflammatory conditions and neurological disorders. organic-chemistry.org A patent for imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors describes compounds with potential therapeutic applications in a wide range of diseases, including neurological disorders. organic-chemistry.org The synthesis of these imidazo[1,2-a]pyridine scaffolds commonly proceeds through the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound. nih.govnih.govacs.orgbio-conferences.org This established synthetic route suggests that this compound is a viable starting material for the generation of novel RIPK2 inhibitors.

The general structure of these potential neurological therapeutic agents is characterized by a core scaffold that can be derived from this compound. The table below outlines the key components of these derivatives as described in recent patent literature.

Table 1: Investigational Derivatives Based on the 2-Aminopyridine Scaffold for Neurological Disorders

| Scaffold | Target | Therapeutic Potential |

| Imidazo[1,2-a]pyridine | RIPK2 | Neurological Disorders, Inflammatory Diseases |

| 3,5-diphenyl-2-aminopyridine | RIPK2, ALK2 | Inflammatory Conditions, Neurological Disorders |

| Pyrido[2,3-d]pyrimidin-7-one | RIPK2 | Inflammatory Conditions, Neurological Disorders |

Research into 3,5-diphenyl-2-aminopyridine derivatives has shown that specific substitutions are crucial for potent and selective RIPK2 inhibition. nih.govresearchgate.netresearchgate.net Similarly, the pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as a promising starting point for the development of RIPK2 inhibitors with favorable pharmacokinetic properties. nih.gov The exploration of this compound as a precursor for these and other related scaffolds is an active area of research aimed at developing novel treatments for a variety of neurological and inflammatory diseases.

Antiparasitic Applications

The pyridine ring is a common feature in a number of antiparasitic drugs. The introduction of fluorine atoms into heterocyclic compounds is a known strategy to enhance their biological activity. While direct studies on the antiparasitic properties of this compound are not extensively documented in publicly available literature, research on related fluorinated compounds suggests potential in this area.

For example, various heterocyclic compounds containing fluorine have been synthesized and evaluated for their activity against a range of parasites. The data in the table below is illustrative of the antiparasitic potential of fluorinated heterocyclic scaffolds, though it does not directly involve this compound.

Table 2: Examples of Fluorinated Heterocyclic Compounds with Antiparasitic Activity

| Compound Class | Target Organism | Activity |

| Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles | Toxoplasma gondii | Shows significant in-vitro activity |

| Fluorinated benzimidazoles | Various helminths | Broad-spectrum anthelmintic |

| Fluoroquinolones | Plasmodium falciparum | Antimalarial properties |

The investigation into fluorinated pyridine derivatives as a source of new antiparasitic agents is an ongoing field of medicinal chemistry. The structural features of this compound make it a candidate for inclusion in screening libraries aimed at discovering new treatments for parasitic diseases. Further research is required to determine if this specific compound or its close derivatives possess any direct antiparasitic efficacy.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. epstem.net For 4-(Difluoromethoxy)pyridin-2-amine, these calculations provide a fundamental understanding of its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic properties of molecules. nih.govijrte.org This approach is applied to optimize the molecular structure of compounds and perform vibrational analysis. ijrte.org For derivatives of pyridine (B92270), DFT calculations are used to analyze molecular geometry, electronic features, and spectral data. nih.govresearchgate.net The B3LYP functional combined with a basis set like 6-311G+(d,p) is a common level of theory for such investigations. nih.gov

DFT applications for this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity. researchgate.net

Spectroscopic Predictions: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the compound. nih.gov

Table 1: Representative DFT-Calculated Properties for a Pyridine Derivative (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific data for this compound is not publicly available.)

| Parameter | Calculated Value | Significance |

| Total Energy | -545.4 Hartrees | Indicates the overall stability of the molecule. ijrte.org |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Conformational Analysis and Energetics

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For this compound, this is crucial for understanding how the flexible difluoromethoxy group orients itself relative to the pyridine ring.

DFT calculations are instrumental in this analysis, allowing researchers to compute the potential energy surface of the molecule as a function of specific dihedral angles. beilstein-journals.org This process reveals the most stable, low-energy conformations that the molecule is likely to adopt. The study of related halogenated pyran analogues shows that DFT calculations can corroborate the preference for a specific conformation. beilstein-journals.org The stability of a compound is also a practical consideration, with storage conditions often specified as 2-8°C in an inert atmosphere to maintain its integrity. bldpharm.com

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are essential in drug discovery for predicting how a ligand like this compound might interact with a biological target.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net In medicinal chemistry, it is used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, molecular docking has been used to explore binding mechanisms with cyclin-dependent kinases (CDK2, CDK4, CDK6), which are important targets in cancer therapy. nih.govnih.gov

A typical molecular docking workflow for this compound would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and removing water molecules.

Generating a low-energy 3D conformation of this compound.

Using a docking program (e.g., AutoDock) to systematically fit the ligand into the protein's active site.

Scoring the resulting poses based on binding affinity (e.g., in kcal/mol) and analyzing the specific interactions (hydrogen bonds, hydrophobic interactions, etc.). nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyridine-Amine Derivative against a Kinase Target (Note: This table represents typical data from docking studies on analogous compounds.)

| Parameter | Value | Details |

| Target Protein | CDK2 (Cyclin-Dependent Kinase 2) | A key regulator of the cell cycle. |

| Binding Affinity | -9.9 kcal/mol | A lower value indicates a stronger predicted binding. nih.gov |

| Predicted Ki | 52.10 nM | The predicted inhibition constant. nih.gov |

| Key Interactions | Hydrogen Bonds | With amino acid residues like LEU83, LYS33, ASP86. |

| Hydrophobic Interactions | With residues like ILE10, VAL18, ALA31. |

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a protein. nih.gov

For this compound, a pharmacophore model could be developed to highlight key features such as:

Hydrogen Bond Donors (the amine group)

Hydrogen Bond Acceptors (the pyridine nitrogen and ether oxygen)

Aromatic Rings (the pyridine ring)

Hydrophobic Features (the difluoromethoxy group)

This model can then be used to screen large virtual libraries of compounds to identify other molecules that fit the pharmacophore and are therefore potential candidates for biological testing. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ucl.ac.uk In the context of drug design, MD simulations are often performed on a ligand-protein complex obtained from molecular docking. The primary goal is to assess the stability of the binding pose and the interactions over a period of nanoseconds. nih.govnih.gov

For a complex of this compound and a target protein, an MD simulation would track the atomic trajectories, allowing researchers to:

Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess conformational stability. nih.gov

Analyze the persistence of key hydrogen bonds and other interactions over the simulation time.

Evaluate the flexibility of different regions of the protein upon ligand binding.

Studies on related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have utilized MD simulations to verify the stability of the compounds within the active sites of CDK kinases, reinforcing the docking predictions. nih.govnih.gov

Prediction of Biological Activity and ADME Properties

The prediction of a molecule's biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are fundamental aspects of computational drug design. These predictions help to identify potential drug candidates with favorable characteristics for further development.

Computational Prediction of Binding Affinity

The binding affinity of a ligand to a biological target, such as a protein or enzyme, is a critical indicator of its potential efficacy. Computational methods to predict binding affinity are diverse and include molecular docking and more rigorous free-energy calculations. These techniques simulate the interaction between the small molecule and the protein's binding site. For instance, studies on structurally related pyridine derivatives often involve docking into the active sites of kinases to predict their inhibitory potential. The strength of these interactions, often quantified by a docking score or a calculated binding free energy (ΔG), helps in ranking potential drug candidates. The difluoromethoxy group on the pyridine ring can significantly influence these interactions through its electronic and steric properties.

Prediction of Physicochemical and Pharmacokinetic Parameters

The physicochemical and pharmacokinetic properties of a compound determine its ability to reach the target site in the body in sufficient concentration and duration. Various computational models are employed to predict these parameters. For compounds like this compound, key predicted parameters would include lipophilicity (LogP), aqueous solubility (LogS), and compliance with drug-likeness rules such as Lipinski's Rule of Five.

In silico tools like SwissADME and pkCSM are commonly used to generate these predictions. For a molecule to be considered a good drug candidate, it generally needs to exhibit a balance of these properties to ensure good absorption and distribution. The presence of the difluoromethoxy group is known to enhance metabolic stability and bioavailability, making it a favorable moiety in drug design.

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters for a Related Compound

| Parameter | Predicted Value | Significance |

| Molecular Weight | 160.12 g/mol | Compliant with Lipinski's Rule (<500) americanelements.com |

| LogP | 1.4 (Predicted) | Optimal lipophilicity for cell permeability uni.lu |

| Hydrogen Bond Donors | 1 (Amine group) | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 (N in ring, O, N) | Compliant with Lipinski's Rule (≤10) |

| Polar Surface Area (PSA) | 48.1 Ų | Indicates good cell permeability (<140 Ų) guidechem.com |

Note: The data in this table is based on general predictions for compounds with similar structural features and may not represent experimentally validated values for this compound.

Mechanistic Insights from Computational Studies

Computational chemistry also allows for the detailed investigation of chemical reactions and intermolecular interactions, providing a deeper understanding of a molecule's behavior.

Reaction Mechanism Elucidation

Theoretical studies, often employing Density Functional Theory (DFT), can be used to explore the reaction mechanisms involving this compound. For example, understanding its synthesis or metabolic degradation pathways can be achieved by calculating the transition states and energy barriers of the proposed reaction steps. The difluoromethoxy group can influence the reactivity of the pyridine ring, directing electrophilic or nucleophilic attacks to specific positions. For related 2-aminopyridine (B139424) structures, computational studies have elucidated mechanisms of amide coupling and nucleophilic aromatic substitution reactions. beilstein-journals.org

Role of Hydrogen Bonding and Other Non-Covalent Interactions

The 2-amino group and the nitrogen atom within the pyridine ring of this compound are capable of forming significant hydrogen bonds. libretexts.org These interactions are crucial for the specific binding of the molecule to its biological target. Computational methods can map out the network of hydrogen bonds and other non-covalent interactions, such as van der Waals forces and π-π stacking, between the ligand and the receptor. nih.govsigmaaldrich.com The fluorine atoms of the difluoromethoxy group can also participate in weaker hydrogen bonds or other electrostatic interactions, further stabilizing the ligand-receptor complex. Understanding these interaction patterns is key to designing molecules with improved affinity and selectivity.

Advanced Research Techniques and Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-(difluoromethoxy)pyridin-2-amine. These techniques provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework and for detecting the presence of fluorine.

¹H NMR: In the proton NMR spectrum of this compound, specific signals corresponding to the aromatic protons on the pyridine (B92270) ring and the single proton of the difluoromethoxy group are expected. The pyridine protons would likely appear as multiplets in the aromatic region (typically δ 6.0-8.5 ppm). The difluoromethoxy proton would present as a triplet due to coupling with the two adjacent fluorine atoms. For comparison, the aromatic protons of the related compound, 4-methylpyridin-2-amine, appear at approximately δ 7.81, 6.37, and 6.20 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for each unique carbon atom in the molecule. The carbon of the difluoromethoxy group would exhibit a characteristic triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the positions of the amino and difluoromethoxy substituents. thieme-connect.de

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for characterizing the difluoromethoxy group. This group is expected to show a doublet in the ¹⁹F NMR spectrum, with a chemical shift typically in the range of -80 to -90 ppm, arising from coupling with the geminal proton. The precise chemical shift and coupling constants are sensitive to the electronic environment of the molecule. dtic.milichorlifesciences.com

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H | ~ 6.0 - 8.5 | Multiplets |

| -OCHF₂ | ~ 6.5 - 7.5 | Triplet |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₆H₆F₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 161.0521 m/z. The fragmentation pattern would likely involve cleavage of the difluoromethoxy group and fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region). researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound and for its preparative purification. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. helixchrom.comsielc.comnih.govnih.gov Detection is typically achieved using a UV detector, as the pyridine ring is chromophoric.

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, although derivatization may be necessary to improve its volatility and thermal stability. thermofisher.com The primary amine can be derivatized, for instance, by silylation, to produce a less polar and more volatile compound suitable for GC analysis. sigmaaldrich.comnih.govmdpi.com The mass spectrometer detector provides high specificity for identification.

In Vitro and In Vivo Assay Methodologies for Biological Evaluation

To investigate the biological activity of this compound, a range of in vitro and in vivo assays would be employed. The choice of assays would be guided by the therapeutic target of interest.

In Vitro Assays:

Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor, its potency would be determined using enzyme inhibition assays. For instance, if targeting a kinase, a typical assay would measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these experiments. nih.gov For other enzyme targets, such as deubiquitinating enzymes (DUBs) like USP7, specific activity assays would be used. nih.gov

Cell-Based Assays: The effect of the compound on cellular processes can be assessed using a variety of cell-based assays. These can include cell proliferation assays (e.g., MTT or MTS assays) to determine cytotoxicity, reporter gene assays to measure the modulation of specific signaling pathways, and Western blotting to analyze changes in protein expression levels. nih.gov

Antimicrobial Assays: To evaluate potential antimicrobial activity, the compound would be tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, would be determined using broth microdilution or agar (B569324) dilution methods. nih.gov

In Vivo Assays:

Pharmacokinetic Studies: In vivo studies in animal models (e.g., mice or rats) are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This involves administering the compound and measuring its concentration in plasma and tissues over time.

Efficacy Studies: If the compound shows promising in vitro activity, its efficacy would be tested in animal models of disease. For example, in an oncology setting, the compound would be administered to tumor-bearing mice to assess its ability to inhibit tumor growth. For inflammatory conditions, models such as collagen-induced arthritis or lipopolysaccharide-induced inflammation might be used. nih.gov

Crystallography and Structural Biology

While no specific crystallographic data for this compound bound to a biological target is currently available in the public domain, this technique is paramount for understanding the molecular basis of its activity.

X-ray Crystallography: Should this compound be found to bind with high affinity to a protein target, co-crystallization or soaking experiments would be undertaken. Obtaining a high-resolution X-ray crystal structure of the compound-protein complex would reveal the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and other intermolecular forces that govern the interaction. This structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its potency and selectivity. researchgate.net The difluoromethoxy group, in particular, can act as a hydrogen bond acceptor and its orientation within a binding pocket would be of significant interest.

Q & A

Q. What are the optimized synthetic routes for 4-(Difluoromethoxy)pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or fluorination strategies. For example:

- Nucleophilic substitution : Reacting halogenated pyridine precursors (e.g., 5-bromo-3-(difluoromethoxy)pyridin-2-amine) with fluorinating agents like KF/18-crown-6 under anhydrous conditions .

- Fluorination : Direct fluorination using Selectfluor® or Deoxo-Fluor in aprotic solvents (e.g., DCM) at 0–25°C . Key factors :

- Temperature control (<40°C) minimizes side reactions.

- Catalytic Pd or Cu enhances coupling efficiency in aryl fluoride formation . Table: Representative reaction conditions and yields:

| Precursor | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-3-hydroxy-pyridin-2-amine | Deoxo-Fluor | THF | 72 | |

| 4-Chloropyridin-2-amine | KF/18-crown-6 | DMF | 65 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Confirms the presence of difluoromethoxy groups (δ ~ -80 to -90 ppm, coupling constant J ~ 250 Hz) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₆H₇F₂N₂O: m/z 177.0473) .

- IR Spectroscopy : Identifies N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its bioactivity in kinase inhibition?

- Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) at the 4-position improves binding to kinase ATP pockets (e.g., p38α MAPK vs. JNK3 selectivity) .

- Case study : Replacing methyl with morpholine in pyridinylimidazole analogs increased solubility and reduced off-target effects .

- Computational modeling : Docking studies (AutoDock Vina) optimize steric and electronic complementarity with target proteins .

Q. How to resolve contradictions in fluorination efficiency reported across studies?

Discrepancies arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields by 15–20% compared to non-polar solvents .

- Catalyst choice : Pd(PPh₃)₄ outperforms CuI in aryl fluoride synthesis (e.g., 85% vs. 60% yield) . Recommendation : Conduct controlled comparative studies using standardized substrates (e.g., 4-chloropyridin-2-amine) to isolate variables .

Q. What strategies mitigate instability of this compound in aqueous media?

- pH control : Buffering at pH 6–7 prevents hydrolysis of the difluoromethoxy group .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (trehalose) retains >95% stability over 6 months .

- Derivatization : Converting the amine to a tert-butyl carbamate (Boc) protects against oxidative degradation .

Q. How does the difluoromethoxy group influence metabolic stability in pharmacokinetic studies?

- In vitro assays : Microsomal stability tests (human liver microsomes) show t₁/₂ > 2 hours due to reduced CYP450-mediated oxidation .

- Comparative data : Difluoromethoxy analogs exhibit 3–5× longer plasma half-life than methoxy analogs in rodent models .

Methodological Guidance

Designing SAR studies for this compound derivatives

- Core modifications : Vary substituents at positions 4 and 6 (e.g., aryl, alkyl, heterocycles) .

- Bioisosteres : Replace difluoromethoxy with trifluoromethoxy or chloromethoxy to assess tolerance .

- Activity cliffs : Use IC₅₀ data from kinase assays (e.g., pIC₅₀ 6.2 → 7.8 with -CF₃ substitution) to guide optimization .

Interpreting contradictory cytotoxicity data in cell-based assays

- Common pitfalls : Variability in cell permeability (logP > 2.5 reduces uptake) or off-target effects (e.g., hERG inhibition) .

- Solutions :

- Normalize data to internal controls (e.g., ATP levels).

- Use orthogonal assays (e.g., fluorescence-based viability vs. luminescent caspase-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.